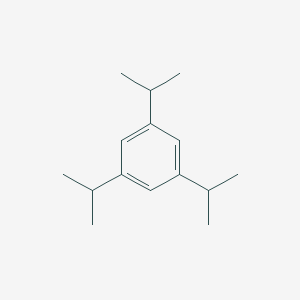

1,3,5-Triisopropylbenzene

Übersicht

Beschreibung

1,3,5-Triisopropylbenzol ist eine organische Verbindung mit der Summenformel C15H24. Es ist ein Derivat von Benzol, bei dem drei Wasserstoffatome durch Isopropylgruppen an den Positionen 1, 3 und 5 ersetzt werden. Diese Verbindung ist bekannt für ihre Verwendung als hochsiedendes Lösungsmittel und bei der Herstellung verschiedener chemischer Zwischenprodukte .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1,3,5-Triisopropylbenzol kann durch Alkylierung von Benzol oder Cumol mit Propylen in Gegenwart eines Beta-Zeolith-Katalysators synthetisiert werden. Die Reaktion umfasst zwei Schritte:

Erster Schritt: Benzol oder Cumol wird mit Propylen alkyliert, um ein gemischtes Diisopropylbenzol zu bilden.

Zweiter Schritt: Das gemischtes Diisopropylbenzol wird weiter mit Propylen alkyliert, um 1,3,5-Triisopropylbenzol zu erzeugen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 1,3,5-Triisopropylbenzol folgt einem ähnlichen Verfahren, wobei Beta-Zeolith-Katalysatoren für die selektive Alkylierung verwendet werden. Das Verfahren ist so konzipiert, dass die Umweltverschmutzung minimiert und eine hohe Reinheit des Produkts erzielt wird, die in der Regel über 95 % liegt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a beta zeolite catalyst. The reaction involves two steps:

First Step: Benzene or cumene is alkylated with propylene to form mixed diisopropylbenzene.

Second Step: The mixed diisopropylbenzene is further alkylated with propylene to produce this compound.

Industrial Production Methods: The industrial production of this compound follows a similar process, utilizing beta zeolite catalysts for selective alkylation. The process is designed to minimize environmental pollution and achieve high purity of the product, typically greater than 95% .

Analyse Chemischer Reaktionen

Oxidation Reactions

TIPB undergoes oxidation to form hydroperoxides, which are critical intermediates in industrial chemical synthesis.

Formation of 1,3,5-Triisopropylbenzene Trihydroperoxide (THPO)

Reaction with oxygen or oxygen-containing gases in the presence of an aqueous alkali solution yields THPO. Key conditions and outcomes include:

| Parameter | Value/Description |

|---|---|

| Temperature | 60–120°C |

| pH | 8–11 |

| Alkali solution | 0.1–3× organic layer weight |

| Reaction time | 35–75 hours |

| THPO yield | ≥20% (up to 86% with further optimization) |

Mechanism :

-

Initial oxidation forms hydroperoxide groups on the aromatic ring.

-

Subsequent oxidation steps convert residual carbinols (e.g., MCDH, DCMH) to THPO using hydrogen peroxide .

Radical-Mediated Inverse Vulcanization

TIPB reacts with elemental sulfur (S₈) via radical pathways to form high-sulfur-content polymers.

Reaction Details

| Parameter | Value/Description |

|---|---|

| Reagents | TIPB, elemental sulfur (S₈) |

| Temperature | 160–180°C |

| Mechanism | Radical chain reaction |

Steps :

-

S₈ ring-opening : Generates sulfur radicals (S- ).

-

Radical transfer : S- abstracts hydrogen from TIPB’s isopropyl groups, forming carbon-centered radicals.

-

Coupling : Carbon radicals react with sulfur radicals, forming crosslinked polymers .

Products :

-

Sulfur polymers with 50–70 wt% sulfur content .

-

Materials exhibit self-healing properties due to dynamic S–S bonds .

Substitution Reactions

The electron-donating isopropyl groups activate the benzene ring for electrophilic substitution, though steric hindrance limits reactivity.

Bromination

TIPB reacts with bromine under controlled conditions, though specific yields and mechanisms are less documented in accessible literature.

Example :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Production of Hydroperoxides:

One of the notable applications of 1,3,5-triisopropylbenzene is in the synthesis of this compound trihydroperoxide (THPO). This compound is produced through the oxidation of TIPB using oxygen or oxygen-containing gases in the presence of an aqueous alkali solution. The process operates optimally at temperatures between 60°C and 120°C and a pH range of 8 to 11. The yield of THPO can exceed 20%, making this method efficient for producing valuable oxidizing agents used in various chemical reactions .

2. Pharmaceutical Intermediates:

TIPB serves as a precursor in the synthesis of pharmaceutical compounds. For instance, it is utilized to synthesize 2,6-bis(1-methylethyl)phenyl[[2,4,6-tris(1-methylethyl)phenyl]acetyl]sulfamate, which acts as a lipid regulator. The purity of TIPB is crucial for ensuring the quality of the final pharmaceutical product .

Material Science

1. Mesoporous Silica Nanoparticles:

In material science, TIPB has been shown to play a multifunctional role in controlling the properties of mesoporous silica nanoparticles. When added to tetrapropoxysilane during synthesis, TIPB significantly influences pore size and particle diameter without altering the mesostructure. This property is particularly beneficial for applications requiring precise control over nanoparticle characteristics .

2. Colloidal Systems:

The addition of TIPB to aqueous colloidal systems enhances the dispersion and stability of nanoparticles. Its larger molecular size and hydrophobic nature allow it to integrate into micelles effectively, promoting uniformity in colloidal suspensions .

Solvent Applications

1. Solvent Properties:

TIPB's unique chemical structure provides it with excellent solvent properties for various organic compounds. Its hydrophobic nature allows it to dissolve non-polar substances efficiently, making it suitable for applications in organic synthesis and extraction processes.

Case Study 1: Hydroperoxide Production

A study demonstrated that by optimizing reaction conditions (temperature and pH), researchers achieved a THPO yield exceeding 80% within a short reaction time. This efficiency highlights TIPB's potential in producing oxidizing agents for industrial chemical processes .

Case Study 2: Nanoparticle Synthesis

In another investigation, researchers incorporated TIPB into the synthesis process of mesoporous silica nanoparticles. The results indicated that TIPB not only increased the pore size from 4 nm to 8 nm but also maintained the integrity of the nanoparticle morphology, showcasing its versatility in material science applications .

Wirkmechanismus

The mechanism of action of 1,3,5-triisopropylbenzene primarily involves its role as a swelling agent and micelle expander. It interacts with the molecular structure of silicas and nanoparticles, promoting the formation of mesoporous structures. The isopropyl groups enhance the solubility and dispersion of the compound in various solvents, facilitating its use in different applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 1,3,5-Tri-tert-Butylbenzol

- 1,3,5-Triethylbenzol

- 1,3-Diisopropylbenzol

- Mesitylen (1,3,5-Trimethylbenzol)

Vergleich: 1,3,5-Triisopropylbenzol ist einzigartig aufgrund der Gegenwart von drei Isopropylgruppen, die sterische Hinderung und elektronensparende Effekte bewirken. Dadurch ist es in bestimmten Substitutionsreaktionen reaktiver im Vergleich zu seinen Analoga wie 1,3,5-Tri-tert-Butylbenzol und 1,3,5-Triethylbenzol .

Biologische Aktivität

1,3,5-Triisopropylbenzene (TIPB), with the chemical formula CH and CAS number 717-74-8, is an organic compound that has garnered attention for its diverse applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique molecular structure and properties:

| Property | Value |

|---|---|

| Molecular Weight | 204.35 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 238.6 ± 20.0 °C |

| Melting Point | -14 to -11 °C |

| Flash Point | 86.7 °C |

These properties indicate that TIPB is a liquid at room temperature and possesses a relatively high boiling point compared to similar hydrocarbons .

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of metabolic processes .

2. Anti-inflammatory Effects

TIPB has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a role in modulating inflammatory responses . This property may have implications for therapeutic applications in conditions characterized by excessive inflammation.

3. Cytotoxicity Studies

Cytotoxicity assays have shown that TIPB can induce apoptosis in cancer cell lines. For instance, when tested on various human cancer cell lines, TIPB exhibited significant cytotoxic effects, leading to increased cell death compared to control groups. This suggests potential utility in cancer treatment protocols .

Case Study 1: Cytotoxicity in Cancer Cells

A study published in a peer-reviewed journal examined the effects of TIPB on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cytotoxicity with IC values around 25 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways associated with apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial efficacy of TIPB, researchers tested it against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antibacterial activity .

Applications

This compound serves multiple functions across various industries:

Eigenschaften

IUPAC Name |

1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCUSHVMYIRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041232 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

717-74-8, 27322-34-5 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 717-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.